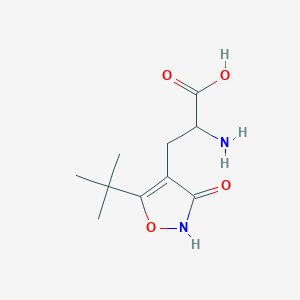

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXJURSCCVBKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930723 | |

| Record name | 3-(5-tert-Butyl-3-hydroxy-1,2-oxazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140158-50-5 | |

| Record name | 2-Amino-3-[3-hydroxy-5-tert-butylisoxazol-4-yl]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140158-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amino-3-hydroxy-5-tert-butyl-4-isoxazolepropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-tert-Butyl-3-hydroxy-1,2-oxazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Basic Properties of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core basic properties of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, a potent and selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Due to the limited availability of specific experimental data for this particular analog, this guide presents a comprehensive summary of its predicted properties, alongside established data for closely related and well-characterized AMPA receptor agonists. Detailed experimental protocols for the synthesis, purification, and characterization of such compounds are provided to facilitate further research. Additionally, a schematic of the canonical AMPA receptor signaling pathway is illustrated to provide context for its mechanism of action.

Introduction

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid belongs to a class of synthetic amino acids that are structural analogs of the neurotransmitter glutamate. These compounds are of significant interest in neuroscience and drug development due to their ability to selectively activate AMPA receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system. The unique tert-butyl substitution on the isoxazole ring is expected to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially offering a distinct pharmacological profile compared to other AMPA analogs. Understanding the basic properties of this compound is crucial for its application in pharmacological research and as a potential therapeutic agent for neurological disorders.

Physicochemical Properties

| Property | Glutamic Acid | (S)-AMPA | 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid |

| Molecular Formula | C₅H₉NO₄ | C₇H₁₀N₂O₄ | C₁₀H₁₆N₂O₄ |

| Molecular Weight | 147.13 g/mol | 186.16 g/mol | 228.24 g/mol |

| pKa (α-carboxyl) | 2.10[1] | Data not available | Predicted to be in the range of 2-3 |

| pKa (α-amino) | 9.47[1] | Data not available | Predicted to be in the range of 9-10 |

| pKa (isoxazole hydroxyl) | N/A | Data not available | Predicted to be in the range of 4-5 |

| Aqueous Solubility | 8.57 g/L (at 25 °C)[1] | Soluble in water | Predicted to have lower aqueous solubility than AMPA due to the tert-butyl group |

| LogP | -3.7 | Data not available | Predicted to be higher than AMPA |

Experimental Protocols

Representative Synthesis of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid

This protocol is adapted from the synthesis of analogous 5-substituted-isoxazolyl propanoic acids.

Materials:

-

3-hydroxy-5-tert-butylisoxazole

-

Paraformaldehyde

-

Hydrobromic acid

-

Diethyl acetamidomalonate

-

Sodium hydride

-

Trifluoroacetic acid

-

Appropriate solvents (e.g., dioxane, DMF, water)

Procedure:

-

Bromomethylation of the Isoxazole Ring: 3-hydroxy-5-tert-butylisoxazole is reacted with paraformaldehyde in the presence of hydrobromic acid to yield 4-(bromomethyl)-5-tert-butylisoxazol-3(2H)-one.

-

Malonic Ester Synthesis: The resulting bromomethyl derivative is then reacted with diethyl acetamidomalonate in the presence of a base like sodium hydride in an appropriate solvent such as DMF. This results in the formation of diethyl 2-acetamido-2-((5-(tert-butyl)-3-oxo-2,3-dihydroisoxazol-4-yl)methyl)malonate.

-

Hydrolysis and Decarboxylation: The malonic ester derivative is subsequently hydrolyzed and decarboxylated by heating with a strong acid, such as aqueous trifluoroacetic acid. This step removes the protecting groups and the malonate moiety to yield the final product, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Determination of pKa by Potentiometric Titration

Materials:

-

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Calibrated pH meter

-

Stir plate and stir bar

-

Burette

-

Beaker

Procedure:

-

A known amount of the amino acid is dissolved in a specific volume of deionized water.

-

The solution is placed in a beaker with a stir bar and positioned on a stir plate.

-

The pH electrode is submerged in the solution, ensuring it does not contact the stir bar.

-

The initial pH of the solution is recorded.

-

The solution is titrated with a standardized solution of 0.1 M HCl, adding small increments and recording the pH after each addition until a low pH (e.g., 1.5) is reached.

-

A fresh solution of the amino acid is prepared and titrated with a standardized solution of 0.1 M NaOH in a similar incremental manner until a high pH (e.g., 12.5) is reached.

-

The titration data (volume of titrant vs. pH) is plotted to generate a titration curve.

-

The pKa values are determined from the midpoints of the buffering regions of the curve.

Aqueous Solubility Determination (Shake-Flask Method)

Materials:

-

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shaking incubator

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

An excess amount of the solid compound is added to a known volume of PBS (pH 7.4) in a sealed vial.

-

The vials are placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, the samples are centrifuged at high speed to pellet the undissolved solid.

-

A sample of the supernatant is carefully removed, filtered, and diluted as necessary.

-

The concentration of the dissolved compound in the supernatant is quantified using a validated HPLC method against a standard curve of known concentrations.

-

The aqueous solubility is reported in mg/mL or µg/mL.

Biological Activity and Signaling Pathway

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid is designed as a selective agonist for AMPA receptors. Activation of these receptors leads to the influx of sodium ions, and in the case of calcium-permeable AMPA receptors, calcium ions, resulting in depolarization of the postsynaptic membrane. This initial event triggers a cascade of downstream signaling pathways crucial for synaptic plasticity, learning, and memory.

Experimental Workflow for Assessing AMPA Receptor Agonist Activity

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by an agonist like 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid initiates several downstream signaling cascades.

Upon agonist binding, the AMPA receptor channel opens, leading to an influx of sodium ions and subsequent membrane depolarization.[2] This depolarization can relieve the magnesium block of NMDA receptors, allowing for calcium influx. Calcium-permeable AMPA receptors (CP-AMPARs) can also directly contribute to calcium entry. The rise in intracellular calcium activates several downstream kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[2] Furthermore, AMPA receptor activation can engage other signaling pathways such as the PI3K/Akt/mTOR pathway and the Ras/ERK pathway.[3] These signaling cascades converge to modulate synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), and can also lead to changes in gene expression, for instance, of brain-derived neurotrophic factor (BDNF).[3][4]

Conclusion

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid is a promising AMPA receptor agonist with potential applications in neuroscience research and drug discovery. While specific experimental data on its basic properties are currently limited, this guide provides a framework for its characterization based on the properties of related compounds and established experimental methodologies. The provided protocols and signaling pathway diagrams offer a valuable resource for researchers aiming to investigate this and similar compounds further. Future studies are warranted to fully elucidate the physicochemical and pharmacological profile of this specific tert-butyl analog.

References

The Discovery and History of a Selective Glutamate Receptor Agonist: 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of neuroscience and pharmacology, the development of selective ligands for glutamate receptors has been pivotal in dissecting their physiological roles and exploring their therapeutic potential. Among these, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as ATPA, has emerged as a key pharmacological tool. This technical guide delves into the discovery, history, and fundamental properties of ATPA, a potent and selective agonist for a specific subtype of ionotropic glutamate receptors. Its journey from a novel synthetic compound to a widely used radioligand illustrates a classic chapter in the exploration of excitatory neurotransmission.

The Genesis of ATPA: A Tale of AMPA Analogues

The story of ATPA is intrinsically linked to the exploration of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory neurotransmission in the central nervous system. In the quest to understand the structure-activity relationships of AMPA receptor agonists, the laboratory of Povl Krogsgaard-Larsen, a pioneer in the field, systematically synthesized a series of AMPA analogues. The core strategy involved modifying the substituent at the 5-position of the isoxazole ring to probe the steric and electronic requirements of the receptor's binding pocket.

ATPA, the tert-butyl analogue of AMPA, was a product of this systematic exploration. The rationale behind introducing a bulky tert-butyl group was to investigate the spatial constraints of the ligand-binding domain. This strategic molecular manipulation led to an unexpected and significant discovery: a shift in selectivity away from AMPA receptors and towards a subset of kainate receptors.

A Shift in Selectivity: The Emergence of a Kainate Receptor Agonist

While AMPA itself is a potent agonist at AMPA receptors, the substitution of the methyl group with a tert-butyl group in ATPA dramatically altered its pharmacological profile. Later studies revealed that ATPA exhibits a high affinity and acts as a potent agonist primarily at the GluK1 (formerly known as GluR5) subtype of kainate receptors. This discovery was crucial, as it provided researchers with a much-needed tool to differentiate between the functions of AMPA and specific kainate receptor subtypes, which had been challenging due to a lack of selective ligands.

The selectivity of ATPA for GluK1-containing kainate receptors has been instrumental in elucidating the physiological roles of these receptors in both the central and peripheral nervous systems. For instance, the high expression of GluK1 receptors in dorsal root ganglion (DRG) neurons made ATPA an invaluable probe for studying sensory transmission.

From a Novel Compound to a Radioligand: The Advent of [³H]ATPA

The utility of ATPA as a pharmacological tool was significantly enhanced with the development of its tritiated form, [³H]ATPA. A 1999 publication by Hoo et al. detailed the characterization of [³H]ATPA as a high-affinity radioligand for GluK1 kainate receptors. This development enabled quantitative binding studies to determine the affinity of other compounds for this receptor subtype and to map the distribution of GluK1 receptors in various tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding of [³H]ATPA to kainate receptors.

| Parameter | Value | Receptor/Tissue | Reference |

| Kd | ~13 nM | Human GluK1 (recombinant) | [1] |

| Kd | ~4 nM | Rat Dorsal Root Ganglion (DRG) neurons | [1] |

Table 1: Dissociation Constants (Kd) for [³H]ATPA Binding

| Compound | Receptor Subtype | EC₅₀ | Reference |

| (S)-thio-ATPA | GluK1 (GluR5) | 0.10 µM | [2] |

| (S)-thio-ATPA | GluA1-4 (AMPA receptors) | 5.2–32 µM | [2] |

Table 2: Functional Potency (EC₅₀) of a closely related ATPA analog. Note: Specific EC₅₀ for ATPA at GluK1 was not explicitly found in the initial discovery papers but its high potency is well-established.

Experimental Protocols

Radioligand Binding Assay with [³H]ATPA

The following is a generalized protocol based on the methodology described for the characterization of [³H]ATPA binding.

Objective: To determine the affinity of a test compound for the GluK1 kainate receptor by competitive displacement of [³H]ATPA.

Materials:

-

Membranes from cells expressing human GluK1 receptors or from rat DRG neurons.

-

[³H]ATPA (specific activity typically >10 Ci/mmol).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compounds.

-

Non-specific binding control (e.g., 1 mM L-glutamate).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³H]ATPA (typically at or below the Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like L-glutamate.

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The discovery and characterization of ATPA followed a logical scientific progression, from synthesis and initial screening to detailed pharmacological and mechanistic studies.

Workflow of the discovery and characterization of ATPA.

ATPA's interaction with the GluK1 receptor initiates a cascade of events typical for an ionotropic glutamate receptor agonist.

Simplified signaling pathway of ATPA at the GluK1 receptor.

Conclusion

The discovery of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) is a testament to the power of systematic medicinal chemistry in generating invaluable pharmacological tools. Born from the exploration of AMPA receptor structure-activity relationships, ATPA's unexpected selectivity for GluK1 kainate receptors opened new avenues for research into the specific functions of this receptor subtype. Its subsequent development into a high-affinity radioligand solidified its place as a cornerstone in the study of excitatory amino acid neurotransmission. The history of ATPA underscores the often serendipitous, yet rigorously scientific, path of drug and tool discovery in neuroscience.

References

An In-depth Technical Guide to the Pharmacology of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as ATPA, is a synthetic amino acid derivative that has garnered significant interest in neuroscience research. It is a potent and selective agonist for the GluK1 (formerly GluR5) subtype of the kainate receptor, a class of ionotropic glutamate receptors. This document provides a comprehensive overview of the pharmacological profile of ATPA, including its receptor binding affinity, in vitro and in vivo activity, and known mechanisms of action. Due to a lack of available public data, the pharmacokinetic profile of ATPA regarding its absorption, distribution, metabolism, and excretion (ADME) is not included in this guide. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development targeting the glutamatergic system.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and plays a crucial role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission. This family of receptors is subdivided into three main classes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, N-methyl-D-aspartate (NMDA) receptors, and kainate receptors.[1][2][3]

Kainate receptors, composed of various combinations of five subunits (GluK1-5), are expressed throughout the CNS on both presynaptic and postsynaptic membranes.[4] They are implicated in the modulation of neurotransmitter release and neuronal excitability. The GluK1 subunit, in particular, has emerged as a therapeutic target for a range of neurological and psychiatric disorders, including epilepsy, pain, and neurodegenerative diseases.

ATPA has been instrumental as a pharmacological tool to elucidate the physiological and pathophysiological roles of GluK1-containing kainate receptors. Its high selectivity for GluK1 over other iGluR subtypes makes it an invaluable probe for studying the specific functions of this receptor.

Receptor Binding Profile

ATPA exhibits a high affinity and selectivity for the GluK1 kainate receptor subunit. The following table summarizes the reported binding affinities (Ki) of ATPA for various glutamate receptor subtypes.

| Receptor Subunit | Binding Affinity (Ki) |

| GluK1 (GluR5) | 4.3 nM [5] |

| GluK3 (GluR7) | 6 - 14 μM[5] |

| GluK5 (KA-2) | 6 - 14 μM[5] |

| GluK6 (GluR6) | > 1 mM[5] |

| AMPA (GluA1-4) | Weakly active[5] |

Table 1: Receptor Binding Affinities of ATPA

In Vitro Activity

The functional activity of ATPA has been characterized in various in vitro systems, confirming its agonist activity at GluK1-containing receptors. The table below presents the half-maximal effective concentrations (EC50) for ATPA at wild-type and mutant GluR5 receptors.

| Receptor | EC50 |

| GluR5wt | 0.66 μM |

| GluR5(S741M) | 9.5 μM |

| GluR5(S721T) | 1.4 μM |

| GluR5(S721T, S741M) | 23 μM |

| GluR5(S741A) | 32 μM |

| GluR5(S741L) | 18 μM |

| GluR5(S741V) | 14 μM |

Table 2: In Vitro Functional Activity of ATPA

In Vivo Pharmacology

In vivo studies have begun to shed light on the physiological and potential therapeutic effects of ATPA.

Neuroprotection in Cerebral Ischemia

A notable in vivo effect of ATPA is its neuroprotective role in models of cerebral ischemia. Studies have shown that activation of GluK1 receptors by ATPA can inhibit the signaling pathway mediated by the GluK2 kainate receptor and c-Jun N-terminal kinase 3 (JNK3).[2] This neuroprotective effect is believed to be mediated by an increase in GABA release, which subsequently suppresses postsynaptic GluK2-JNK3 signaling via GABA-A receptors.[2]

Modulation of Synaptic Transmission

In rat hippocampal slices, ATPA has been demonstrated to depress monosynaptically evoked inhibitory postsynaptic potentials (IPSPs) in the CA1 region. This effect is antagonized by the GluK1-selective antagonist LY382884.

Signaling Pathways

The activation of GluK1 receptors by ATPA initiates downstream signaling cascades. One of the key identified pathways involves the interplay between different kainate receptor subtypes and the GABAergic system, leading to neuroprotection.

Figure 1: ATPA-mediated neuroprotective signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the characterization of ATPA.

Radioligand Binding Assay (Hypothetical for ATPA)

This protocol outlines a general procedure for determining the binding affinity of a compound like ATPA to its target receptor.

Figure 2: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human GluK1 receptor are prepared from a stable cell line.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]kainate) and varying concentrations of ATPA. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Neuroprotection Study (Generalized)

This protocol describes a general workflow for assessing the neuroprotective effects of a compound in an animal model of stroke.

Methodology:

-

Animal Model: A model of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), is induced in rodents.

-

Drug Administration: ATPA is administered at various doses and time points relative to the ischemic insult (e.g., pre-treatment, post-treatment).

-

Neurological Assessment: Neurological deficits are scored at defined time points after ischemia.

-

Histological Analysis: Brain tissue is collected at the end of the study to measure the infarct volume, typically using TTC staining.

-

Molecular Analysis: Brain tissue can be further processed to analyze the expression and activation of key signaling molecules (e.g., JNK3) via techniques like Western blotting or immunohistochemistry.

Limitations and Future Directions

The most significant gap in the current understanding of ATPA's pharmacology is the absence of publicly available pharmacokinetic data. A comprehensive ADME profile is essential for the translation of this compound from a research tool to a potential therapeutic agent. Future research should focus on:

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of ATPA in relevant animal models.

-

In Vivo Efficacy: Expanding the in vivo testing of ATPA in a wider range of neurological and psychiatric disease models.

-

Safety and Toxicology: Establishing a comprehensive safety and toxicology profile.

Conclusion

ATPA is a potent and selective GluK1 kainate receptor agonist that has proven to be an invaluable tool for dissecting the roles of this receptor in the central nervous system. Its demonstrated neuroprotective effects in a model of cerebral ischemia highlight its potential as a lead compound for the development of novel therapeutics. However, a significant lack of pharmacokinetic data currently limits its translational potential. Further research is warranted to fully characterize the pharmacological and safety profile of ATPA to determine its viability as a clinical candidate.

References

- 1. Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Strategies for Treatment of Acute Ischemic Stroke [ouci.dntb.gov.ua]

- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 4. GluK1 kainate receptors are necessary for functional maturation of parvalbumin interneurons regulating amygdala circuit function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]

Technical Guide: Receptor Binding Affinity of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed technical overview of the receptor binding characteristics of (RS)-2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as ATPA. Contrary to initial assumptions based on its structural similarity to AMPA, ATPA is not a potent AMPA receptor ligand. Instead, it is a highly potent and selective agonist for the GluK1 (formerly GluR5) subtype of the kainate receptor family, a class of ionotropic glutamate receptors. This guide summarizes the quantitative binding affinity data for ATPA, outlines a detailed experimental protocol for determining these values via radioligand binding assays, and presents diagrams of the experimental workflow and the relevant signaling pathway.

Core Finding: ATPA is a Selective GluK1 Kainate Receptor Agonist

ATPA, a tert-butyl analog of AMPA, demonstrates high affinity and selectivity for the GluK1 kainate receptor subunit.[1] Radioligand binding studies have established that [³H]ATPA binds with high affinity to membranes expressing human GluK1 receptors.[1] Conversely, it shows negligible specific binding to AMPA receptors (subunits GluA1-4) or other kainate receptor subunits such as GluK6, with only weak activity at GluK3 and GluK5.[2] This selectivity makes ATPA a valuable pharmacological tool for isolating and studying the function of GluK1-containing kainate receptors in the central nervous system.

Quantitative Binding Affinity Data

The binding affinity of ATPA for various ionotropic glutamate receptor subtypes has been determined through competitive radioligand binding assays. The data clearly illustrate its selectivity for the GluK1 receptor.

| Receptor Subtype | Ligand | Affinity Constant (Kᵢ) | Notes | Source |

| Kainate Receptor | ||||

| GluK1 (GluR5) | ATPA | 4.3 nM | Potent agonist activity. | [2] |

| GluK1 (GluR5), human | [³H]ATPA | ~13 nM (Kᵈ) | Determined by saturation binding. | [1] |

| GluK3 (GluR7) | ATPA | 6 - 14 µM | Weakly active. | [2] |

| GluK5 (KA-2) | ATPA | 6 - 14 µM | Weakly active. | [2] |

| GluK6 (GluR6) | ATPA | > 1 mM | Considered inactive. | [2] |

| AMPA Receptor | ||||

| GluA1-4 | ATPA | 6 - 14 µM | Weakly active. | [2] |

Experimental Protocol: Radioligand Competition Binding Assay

The following protocol describes a standard methodology for determining the binding affinity (Kᵢ) of a test compound like ATPA for the GluK1 receptor using a filtration-based radioligand competition binding assay. This protocol is synthesized from established radioligand binding principles.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the human GluK1 receptor subunit.

-

Radioligand: [³H]ATPA (specific activity > 30 Ci/mmol).

-

Test Compound: ATPA, unlabeled.

-

Non-Specific Binding Control: High concentration of a non-radiolabeled, high-affinity ligand (e.g., 1 mM L-Glutamate or 100 µM Kainate).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Cocktail and Scintillation Counter .

Membrane Preparation

-

Culture HEK293 cells expressing the human GluK1 receptor to high density.

-

Harvest cells and pellet by centrifugation.

-

Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors) using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation step to wash the membranes.

-

Resuspend the final pellet in assay buffer. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

Store membrane aliquots at -80°C until use.

Competition Binding Assay Procedure

-

On the day of the assay, thaw the membrane aliquots on ice and dilute to the desired concentration (e.g., 50-100 µg protein per well) in assay buffer.

-

Set up the assay in a 96-well plate with a final volume of 250 µL per well.

-

Add 50 µL of assay buffer or the non-specific binding control (L-Glutamate) to the appropriate wells.

-

Add 50 µL of serially diluted unlabeled ATPA (or other test compounds) at various concentrations to the competition wells.

-

Add 50 µL of the radioligand, [³H]ATPA, at a fixed concentration near its Kᵈ value (e.g., 5-10 nM).

-

Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using the 96-well harvester.

-

Wash the filters rapidly four times with 300 µL of ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filter mats and place them in scintillation vials or a sealed bag with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) trapped on the filters using a scintillation counter.

Data Analysis

-

Calculate Total Binding : Average CPM from wells with membranes, [³H]ATPA, and buffer only.

-

Calculate Non-Specific Binding (NSB) : Average CPM from wells containing the non-specific binding control (L-Glutamate).

-

Calculate Specific Binding : Total Binding - Non-Specific Binding.

-

For competition data, plot the percentage of specific binding against the log concentration of the unlabeled ATPA.

-

Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC₅₀ value (the concentration of unlabeled ligand that displaces 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) where [L] is the concentration of the radioligand and Kᵈ is the dissociation constant of the radioligand.

Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Kainate Receptor Signaling Pathway

Caption: Agonist activation of a postsynaptic kainate receptor.

References

An In-depth Technical Guide on 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid as an AMPA Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA), a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document collates available quantitative data on its pharmacological properties, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in neuroscience and drug development investigating the glutamatergic system and the therapeutic potential of AMPA receptor modulation.

Introduction

The AMPA receptor, a subtype of ionotropic glutamate receptor, is the primary mediator of fast excitatory synaptic transmission in the central nervous system (CNS).[1] Its activation by glutamate leads to the influx of sodium and, in some cases, calcium ions, resulting in neuronal depolarization. This fundamental process underpins many aspects of brain function, including learning, memory, and synaptic plasticity. Consequently, AMPA receptor agonists are valuable research tools and potential therapeutic agents for a range of neurological and psychiatric disorders.

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, hereafter referred to as ATPA, is a synthetic analog of the endogenous neurotransmitter glutamate. Its structure, featuring a tert-butyl group on the isoxazole ring, confers specific pharmacological properties, making it a subject of interest in the study of AMPA receptor function.

Quantitative Pharmacological Data

While specific quantitative data for ATPA is limited in publicly accessible literature, the following table summarizes typical pharmacological parameters investigated for AMPA receptor agonists. This data is essential for comparing the potency and efficacy of different compounds.

| Parameter | Description | Typical Range for Potent AMPA Agonists |

| Binding Affinity (Ki) | The concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. | 10 nM - 10 µM |

| EC50 | The concentration of the agonist that produces 50% of its maximal effect in a functional assay (e.g., electrophysiological recording). | 1 µM - 100 µM |

| IC50 | The concentration of an antagonist that inhibits 50% of the response to an agonist. | Varies depending on the antagonist and agonist used. |

Note: The exact values for ATPA would need to be determined experimentally using the protocols outlined in the following sections.

Experimental Protocols

Synthesis of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA)

References

The Modulatory Role of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic Acid (ATPA) on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) on neuronal excitability. ATPA is a potent and selective agonist for the GluK1 (formerly GluR5) subtype of the kainate receptor, a key player in modulating synaptic transmission and neuronal network activity. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Findings: Quantitative Data on ATPA's Effects

ATPA has been shown to exert a modulatory influence on both excitatory and inhibitory synaptic transmission, primarily in the hippocampus. The following table summarizes the key quantitative effects of ATPA on synaptic potentials.

| Parameter | Effect of ATPA | Concentration | Cell Type | Brain Region | Reference |

| Inhibitory Postsynaptic Potentials (IPSPs) | Depression | 10 µM | CA1 Pyramidal Neurons | Hippocampus | [1] |

| Excitatory Postsynaptic Potentials (EPSPs) | Depression | Not specified | CA1 Pyramidal Neurons | Hippocampus | [1] |

Further research is needed to establish a comprehensive dose-response profile and determine the EC50 value for ATPA's effects on neuronal excitability.

Experimental Protocols

The investigation of ATPA's effects on neuronal excitability relies on precise electrophysiological techniques. The following is a detailed methodology for a key experimental approach.

Whole-Cell Patch-Clamp Recordings in Hippocampal Slices

This protocol is designed to measure synaptic potentials and currents from individual neurons in acute brain slices, allowing for the characterization of ATPA's effects on synaptic transmission.

1. Slice Preparation:

-

Young adult rats (e.g., Wistar) are anesthetized and decapitated.

-

The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Coronal or sagittal hippocampal slices (300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.

-

Neurons (e.g., CA1 pyramidal cells) are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Patch pipettes (3-5 MΩ resistance) are pulled from borosilicate glass capillaries and filled with an internal solution typically containing (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

-

Whole-cell recordings are established from the soma of the target neuron. Recordings are performed in current-clamp mode to measure membrane potential and synaptic potentials (EPSPs and IPSPs) or in voltage-clamp mode to measure synaptic currents (EPSCs and IPSCs).

3. Synaptic Stimulation and Data Acquisition:

-

A bipolar stimulating electrode is placed in the appropriate afferent pathway (e.g., Schaffer collaterals for stimulating inputs to CA1 pyramidal cells).

-

Synaptic responses are evoked by delivering brief electrical pulses (e.g., 0.1 ms duration) at a low frequency (e.g., 0.05 Hz).

-

The intensity of the stimulation is adjusted to elicit a stable baseline response.

-

Data is acquired using a patch-clamp amplifier, digitized, and stored on a computer for offline analysis.

4. Drug Application:

-

A stable baseline of synaptic responses is recorded for at least 10-15 minutes.

-

ATPA is then bath-applied to the slice at the desired concentration.

-

The effects of ATPA on the amplitude, kinetics, and frequency of synaptic events are recorded.

-

To confirm the specificity of the effect, a GluK1 antagonist can be co-applied with ATPA.

Signaling Pathways and Mechanisms of Action

ATPA's activation of GluK1 receptors triggers a cascade of events that ultimately modulate neuronal excitability. The following diagrams illustrate these pathways.

One of the key mechanisms of ATPA's action involves a neuroprotective pathway. By activating presynaptic GluK1 receptors, ATPA can enhance the release of the inhibitory neurotransmitter GABA. This GABA then acts on postsynaptic GABA-A receptors, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron. This inhibitory effect can counteract the excitotoxicity mediated by other glutamate receptors, such as the GluK2-containing kainate receptors that are coupled to the JNK3 signaling pathway, a known contributor to neuronal injury.[1]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid

Abstract

These application notes provide a detailed, proposed synthetic protocol for the preparation of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, a rigid amino acid analog of the neurotransmitter glutamate. As an analog of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), this compound is of significant interest for researchers in neuroscience and drug development as a potential selective agonist for AMPA receptors. This document outlines a plausible multi-step synthetic route, provides detailed experimental procedures for each step, and includes a summary of expected data. Additionally, the role of AMPA receptors in the glutamatergic signaling pathway is discussed and illustrated.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system and acts on several types of receptors, including the ionotropic AMPA, kainate, and NMDA receptors.[1][2] AMPA receptors mediate the majority of fast excitatory neurotransmission and are critically involved in synaptic plasticity, a cellular process underlying learning and memory.[3][4] The development of selective agonists and antagonists for these receptors is a key objective in neuroscience research and for the potential treatment of neurological disorders.

The target molecule, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, is a structural analog of the potent and selective AMPA receptor agonist, AMPA. The introduction of a bulky tert-butyl group in place of the methyl group may confer altered potency, selectivity, or metabolic stability. This protocol details a proposed synthetic pathway to access this compound for further pharmacological evaluation.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step sequence commencing with the formation of the isoxazole core, followed by functionalization at the 4-position and subsequent elaboration into the desired amino acid side chain.

Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical literature for analogous compounds and have not been optimized for the specific target molecule. Appropriate safety precautions should be taken at all times.

Step 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate

This step involves a Claisen condensation reaction between ethyl pivalate and ethyl acetate to form the required β-ketoester.

-

Reagents and Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Toluene, anhydrous

-

Ethyl pivalate

-

Ethyl acetate, anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium (1.0 eq) in anhydrous ethanol under an inert atmosphere (N2 or Ar).

-

Remove the ethanol under reduced pressure. Add anhydrous toluene to the sodium ethoxide residue.

-

Add a mixture of ethyl pivalate (1.0 eq) and anhydrous ethyl acetate (1.2 eq) dropwise to the sodium ethoxide suspension in toluene at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Cool the mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is ~5-6.

-

Transfer the mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford ethyl 4,4-dimethyl-3-oxopentanoate as a colorless oil.

-

Step 2: Synthesis of 3-Hydroxy-5-tert-butylisoxazole

This procedure is adapted from the general synthesis of 3-hydroxyisoxazoles from β-ketoesters.[5]

-

Reagents and Materials:

-

Ethyl 4,4-dimethyl-3-oxopentanoate

-

Sodium hydroxide

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Prepare a solution of hydroxylamine from hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.

-

Dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in a suitable solvent (e.g., ethanol) and cool to -10°C.

-

Add the freshly prepared hydroxylamine solution dropwise to the cooled solution of the β-ketoester.

-

Stir the reaction mixture at -10°C for 2 hours.

-

Quench any excess hydroxylamine by adding a small amount of acetone.

-

Add concentrated HCl (e.g., 3-4 eq) at once and rapidly heat the mixture to 80°C for 1 hour.[5]

-

After cooling, pour the mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

-

Step 3: Synthesis of 3-Hydroxy-5-tert-butylisoxazole-4-carbaldehyde

This step involves the Vilsmeier-Haack formylation at the electron-rich 4-position of the 3-hydroxyisoxazole ring.

-

Reagents and Materials:

-

3-Hydroxy-5-tert-butylisoxazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium acetate solution

-

-

Procedure:

-

Cool anhydrous DMF (3.0 eq) in a flask under an inert atmosphere to 0°C.

-

Add POCl3 (1.2 eq) dropwise, keeping the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3-Hydroxy-5-tert-butylisoxazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice and then neutralize by the slow addition of a saturated sodium acetate solution.

-

Extract the product with DCM (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography (silica gel, ethyl acetate/hexane) to yield the aldehyde.

-

Step 4: Synthesis of 2-Benzamido-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)acrylic acid (Azlactone Route)

This step utilizes an Erlenmeyer-Plöchl reaction to form an azlactone, which is a precursor to the α,β-unsaturated amino acid.

-

Reagents and Materials:

-

3-Hydroxy-5-tert-butylisoxazole-4-carbaldehyde

-

Hippuric acid

-

Acetic anhydride

-

Sodium acetate, anhydrous

-

-

Procedure:

-

Combine the aldehyde from Step 3 (1.0 eq), hippuric acid (1.1 eq), and anhydrous sodium acetate (1.0 eq) in a flask.

-

Add acetic anhydride (3.0 eq).

-

Heat the mixture at 100°C for 2 hours with stirring.

-

Cool the reaction mixture and slowly add ethanol to precipitate the product.

-

Collect the solid product by filtration, wash with cold ethanol and then water.

-

The crude azlactone intermediate can be used in the next step, or recrystallized from ethanol/water if necessary.

-

Step 5: Synthesis of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid

This final step involves the reduction of the double bond and hydrolysis of the amide and ester functionalities to yield the target amino acid.

-

Reagents and Materials:

-

Azlactone intermediate from Step 4

-

Red phosphorus

-

Hydriodic acid (57%)

-

Acetic anhydride

-

-

Procedure:

-

To a flask containing the azlactone intermediate (1.0 eq), add acetic anhydride.

-

Carefully add red phosphorus (2.0 eq) and hydriodic acid (5-6 eq).

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and filter to remove excess phosphorus.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and adjust the pH to ~6 with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

Collect the crude product by filtration.

-

Purify the final compound by recrystallization from water/ethanol or by ion-exchange chromatography.

-

Data Presentation

The following table summarizes the hypothetical quantitative data for the key compounds in the synthesis.

| Step | Compound Name | Molecular Formula | Mol. Wt. ( g/mol ) | Expected Yield (%) | Physical State | M.p. (°C) |

| 1 | Ethyl 4,4-dimethyl-3-oxopentanoate | C9H16O3 | 172.22 | 60-70 | Colorless oil | N/A |

| 2 | 3-Hydroxy-5-tert-butylisoxazole | C7H11NO2 | 141.17 | 75-85 | White solid | 95-98 |

| 3 | 3-Hydroxy-5-tert-butylisoxazole-4-carbaldehyde | C8H11NO3 | 169.18 | 65-75 | Pale yellow solid | 110-113 |

| 4 | Azlactone Intermediate | C17H16N2O4 | 324.32 | 70-80 | Yellow solid | >200 (dec) |

| 5 | 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid | C10H16N2O4 | 228.24 | 40-50 | White crystalline solid | >220 (dec) |

AMPA Receptor Signaling Pathway

The target molecule is designed to act on AMPA receptors, which are ligand-gated ion channels crucial for fast synaptic transmission in the brain.[1] The binding of glutamate (or an agonist like the target molecule) to the AMPA receptor leads to a conformational change that opens the channel pore.[3] This allows the influx of sodium ions (Na+) and, depending on the subunit composition, calcium ions (Ca2+), resulting in depolarization of the postsynaptic membrane.[1] This excitatory postsynaptic potential (EPSP) brings the neuron closer to its action potential threshold. The activity of AMPA receptors is fundamental to Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[2]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In vitro electrophysiology recording with 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) is a potent and selective ligand for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. As a structural analogue of AMPA, ATPA serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of these receptors in the central nervous system. Its utility in in vitro electrophysiology, particularly the patch-clamp technique, allows for the detailed characterization of receptor kinetics, pharmacology, and the downstream signaling pathways that govern synaptic transmission and plasticity.

These application notes provide comprehensive protocols and supporting data for the use of ATPA in whole-cell voltage-clamp recordings from cultured neurons. The information is intended to guide researchers in designing and executing experiments to investigate the effects of ATPA on AMPA receptor-mediated currents.

Data Presentation: Quantitative Analysis of ATPA Activity

The following tables summarize the reported electrophysiological and binding properties of the enantiomers of ATPA at various recombinant AMPA and kainate receptor subtypes. (S)-ATPA is the active agonist, while (R)-ATPA acts as an antagonist.

| Ligand | Receptor Subtype | Preparation | Electrophysiological Effect | EC₅₀ / Kᵢ (µM) | Reference |

| (S)-ATPA | GluR1 | Recombinant (Xenopus oocytes) | Agonist | 22 | [1] |

| GluR3 | Recombinant (Xenopus oocytes) | Agonist | ~8 | [1] | |

| GluR4 | Recombinant (Xenopus oocytes) | Agonist | ~8 | [1] | |

| GluR5 | Recombinant (Xenopus oocytes) | Agonist | 0.48 | [1] | |

| (R)-ATPA | GluR1 | Recombinant (Xenopus oocytes) | Antagonist (vs. Kainate) | 33 | [1] |

| GluR3 | Recombinant (Xenopus oocytes) | Antagonist (vs. Kainate) | 75 | [1] | |

| GluR4 | Recombinant (Xenopus oocytes) | Antagonist (vs. Kainate) | 53 | [1] |

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of ATPA-Evoked Currents in Cultured Hippocampal Neurons

This protocol details the methodology for recording AMPA receptor-mediated currents evoked by the application of (S)-ATPA in cultured hippocampal neurons using the whole-cell patch-clamp technique.

1. Materials and Solutions:

-

Cell Culture: Primary hippocampal neurons cultured on glass coverslips for 12-16 days in vitro (DIV).

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 320-330 mOsm.

-

Internal (Pipette) Solution (in mM): 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.

-

(S)-ATPA Stock Solution: 10 mM in sterile water or DMSO. Store at -20°C.

-

Tetrodotoxin (TTX): 1 µM in external solution to block voltage-gated sodium channels.

-

Picrotoxin: 100 µM in external solution to block GABA-A receptors.

-

D-AP5: 50 µM in external solution to block NMDA receptors.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.

2. Equipment:

-

Inverted microscope with DIC optics

-

Patch-clamp amplifier and digitizer

-

Micromanipulator

-

Perfusion system for solution exchange

-

Data acquisition and analysis software

3. Experimental Procedure:

-

Preparation:

-

Place a coverslip with cultured hippocampal neurons in the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with external solution containing TTX, picrotoxin, and D-AP5 at a rate of 1-2 mL/min.

-

Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

-

Obtaining a Whole-Cell Recording:

-

Under visual guidance, approach a healthy-looking pyramidal neuron with the patch pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.

-

Allow the cell to stabilize for 3-5 minutes before starting the recording.

-

-

Application of (S)-ATPA:

-

Prepare a series of dilutions of (S)-ATPA in the external solution (e.g., 0.1, 1, 3, 10, 30, 100 µM) to generate a dose-response curve.

-

Using a rapid perfusion system, apply each concentration of (S)-ATPA for 2-5 seconds, followed by a washout period with the control external solution until the current returns to baseline.

-

Record the inward current evoked by each application of (S)-ATPA.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each (S)-ATPA concentration.

-

Normalize the responses to the maximal current observed.

-

Plot the normalized current as a function of the (S)-ATPA concentration and fit the data with the Hill equation to determine the EC₅₀ and Hill coefficient.

-

Analyze the kinetics of the ATPA-evoked currents, including the 10-90% rise time and the decay time constant (desensitization).

-

Mandatory Visualizations

Signaling Pathway

Caption: AMPA Receptor Signaling Pathway.

Experimental Workflow

Caption: Whole-Cell Patch-Clamp Workflow.

References

Application Notes and Protocols for the Preparation of Stock Solutions of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of the novel amino acid derivative, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid. Due to the limited availability of specific solubility data for this compound, a systematic approach to determine its solubility in common laboratory solvents is presented. Following solubility determination, a detailed protocol for the preparation of high-quality, ready-to-use stock solutions is provided. This guide is intended to equip researchers with the necessary methodology to handle this and other novel compounds with confidence and precision.

Introduction

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid is a synthetic amino acid derivative with potential applications in pharmacological research and drug development. Accurate and reproducible experimental results are critically dependent on the correct preparation of stock solutions. The concentration, choice of solvent, and storage conditions of these solutions can significantly impact the compound's stability and activity in downstream assays.

This application note outlines a systematic workflow for first determining the optimal solvent and then preparing a concentrated stock solution. The provided protocols are designed to be adaptable and to ensure the integrity of the compound.

Materials and Reagents

-

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid powder

-

Solvents for Solubility Testing:

-

Deionized Water (DI H₂O)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethanol (EtOH), 95% or absolute

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

1 N Hydrochloric Acid (HCl)

-

1 N Sodium Hydroxide (NaOH)

-

-

Sterile, conical or microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath)

-

Heating block or water bath

-

Calibrated analytical balance

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile, amber-colored storage vials

Experimental Protocols

Protocol for Solubility Determination

A systematic approach to determine the solubility of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid is essential. The following protocol outlines a method to test solubility in a range of common laboratory solvents.

Methodology:

-

Weighing the Compound: Accurately weigh a small, predetermined amount of the compound (e.g., 1-5 mg) into several separate, tared microcentrifuge tubes.

-

Solvent Addition: To each tube, add a precise volume of a different solvent to achieve a high starting concentration (e.g., 10 mg/mL or 50 mM). The choice of initial solvents should include water, DMSO, and ethanol.

-

Facilitating Dissolution:

-

Vortexing: Vigorously vortex each tube for 30-60 seconds.

-

Sonication: If the compound does not fully dissolve, place the tubes in a sonicator bath for 5-10 minutes.

-

Gentle Heating: If solids persist, gently warm the solution to 37-50°C using a heating block or water bath for 10-15 minutes. Caution: Use heat judiciously as it may degrade the compound.

-

-

Observation and Dilution:

-

Visually inspect each tube for any remaining solid particles against a dark background.

-

If the compound is fully dissolved, the solvent is suitable at that concentration.

-

If the compound is not fully dissolved, add an additional, precise volume of the same solvent to dilute the concentration (e.g., in a stepwise manner to 5 mg/mL, 1 mg/mL, etc.) and repeat step 3.

-

-

pH Adjustment (for aqueous solutions): If the compound has poor solubility in neutral water, test its solubility in acidic (e.g., add a small amount of 0.1 N HCl) or basic (e.g., add a small amount of 0.1 N NaOH) aqueous solutions.

-

Record Keeping: Meticulously record the observations in a data table.

Protocol for Stock Solution Preparation

Once a suitable solvent and a desired concentration have been determined, the following protocol should be used to prepare a stock solution.

Methodology:

-

Calculate Required Mass: Based on the desired stock solution concentration and final volume, calculate the required mass of the compound using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Molecular Weight of C₁₀H₁₆N₂O₄ = 228.25 g/mol )

-

Weighing: Accurately weigh the calculated mass of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid in a sterile conical tube.

-

Solvent Addition: Add approximately 80% of the final volume of the chosen solvent to the tube.

-

Dissolution: Use the methods determined in the solubility testing (vortexing, sonication, gentle heating) to ensure the compound is completely dissolved.

-

Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.

-

Sterile Filtration: To ensure the stock solution is sterile for cell culture or other sensitive applications, filter it through a 0.22 µm syringe filter into a sterile, amber-colored storage vial.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Data Presentation

The results of the solubility testing should be recorded in a structured table for easy reference and comparison.

| Solvent | Concentration (mg/mL) | Visual Observation | Dissolution Method(s) Used |

| DI H₂O | 10 | Insoluble | Vortex, Sonicate |

| DI H₂O | 1 | Partially Soluble | Vortex, Sonicate, Heat |

| DMSO | 50 | Soluble | Vortex |

| Ethanol | 25 | Partially Soluble | Vortex, Sonicate |

| PBS (pH 7.4) | 5 | Insoluble | Vortex, Sonicate |

| 0.1 N HCl | 10 | Soluble | Vortex |

| 0.1 N NaOH | 20 | Soluble | Vortex |

Note: The data in this table is illustrative. Researchers must generate their own data for this specific compound.

Visualization

The following diagram illustrates the general workflow for preparing a stock solution of a novel compound.

Caption: Workflow for preparing a stock solution of a novel compound.

Storage and Stability

For long-term storage, it is recommended to store the stock solution of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid at -80°C. For short-term use, storage at -20°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots. The use of amber-colored vials is recommended to protect the compound from light-induced degradation. The stability of the compound in the chosen solvent should be monitored over time, especially if stored for extended periods.

Safety Precautions

-

Always handle 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

-

When using DMSO, be aware that it can facilitate the absorption of other chemicals through the skin. Handle with care.

Application Notes and Protocols for 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) in Brain Slice Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as ATPA, is a potent and selective agonist for the GluK1 (formerly GluR5) subtype of the kainate receptor. Kainate receptors are ionotropic glutamate receptors that play a significant role in regulating neuronal excitability and synaptic transmission in the central nervous system (CNS). Due to its selectivity, ATPA is a valuable pharmacological tool for elucidating the specific functions of GluK1-containing kainate receptors in various neuronal circuits and their involvement in both physiological and pathological processes.

These application notes provide a comprehensive guide for utilizing ATPA in acute brain slice preparations, a widely used ex vivo model for studying synaptic function and neuronal activity in a relatively intact circuit. The protocols detailed below are intended for researchers in neuroscience, pharmacology, and drug development who are investigating excitatory neurotransmission and its modulation.

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative data regarding the effects of ATPA in brain slice preparations. It is important to note that the potency and efficacy of ATPA can vary depending on the specific brain region, neuronal population, and experimental conditions.

| Parameter | Value | Brain Region | Neuronal Population | Experimental Preparation | Reference |

| Potency Rank Order (Depression of IPSPs) | Domoate > Kainate > ATPA > AMPA | Hippocampus (CA1) | Pyramidal Neurons | Rat Hippocampal Slices | [1] |

| Concentration for Selective Activation of GABAergic Neurons | 500 nM | Hippocampus | GABAergic Interneurons | Rat Hippocampal Culture | |

| Effect on Inhibitory Postsynaptic Potentials (IPSPs) | Depression | Hippocampus (CA1) | Pyramidal Neurons | Rat Hippocampal Slices | [1] |

| Antagonist | LY382884 (GluK1-selective) | Hippocampus (CA1) | Pyramidal Neurons | Rat Hippocampal Slices | [1] |

Signaling Pathways

ATPA, as a selective GluK1 kainate receptor agonist, primarily activates signaling pathways downstream of this receptor. The activation of GluK1-containing kainate receptors leads to the influx of cations, primarily Na+ and to a lesser extent Ca2+, resulting in neuronal depolarization.

Figure 1: Simplified signaling pathway of ATPA action on a neuron.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the general procedure for preparing acute brain slices suitable for electrophysiological recordings.

Materials:

-

Rodent (mouse or rat)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Dissection tools (scissors, forceps)

-

Vibrating microtome (vibratome)

-

Ice-cold cutting solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Recovery chamber

-

Carbogen gas (95% O₂, 5% CO₂)

Solutions:

-

Cutting Solution (example):

-

N-Methyl-D-glucamine (NMDG): 92 mM

-

KCl: 2.5 mM

-

NaH₂PO₄: 1.25 mM

-

NaHCO₃: 30 mM

-

HEPES: 20 mM

-

Glucose: 25 mM

-

Thiourea: 2 mM

-

Sodium ascorbate: 5 mM

-

Sodium pyruvate: 3 mM

-

CaCl₂: 0.5 mM

-

MgSO₄: 10 mM

-

Continuously bubbled with carbogen gas and kept at 2-4°C.

-

-

Artificial Cerebrospinal Fluid (aCSF) (example):

-

NaCl: 124 mM

-

KCl: 2.5 mM

-

NaH₂PO₄: 1.25 mM

-

NaHCO₃: 26 mM

-

Glucose: 10 mM

-

CaCl₂: 2 mM

-

MgSO₄: 1 mM

-

Continuously bubbled with carbogen gas.

-

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.

-

Mount the brain onto the vibratome stage.

-

Cut coronal or sagittal slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated cutting solution.

-

Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.

Protocol 2: Preparation and Application of ATPA Solutions

This protocol details the preparation of ATPA stock and working solutions for use in brain slice experiments.

Materials:

-

ATPA powder

-

High-purity water (e.g., Milli-Q)

-

aCSF

-

Micropipettes and sterile tubes

-

Perfusion system or focal application system (puffer pipette)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of ATPA (e.g., 10-50 mM) in high-purity water or a suitable buffer.

-

ATPA may require gentle warming or sonication to fully dissolve.

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the ATPA stock solution.

-

Dilute the stock solution in aCSF to the desired final working concentration (e.g., 1-10 µM for general activation, or lower concentrations for more specific effects).

-

Ensure the working solution is well-mixed and bubbled with carbogen before application.

-

-

Application Methods:

-

Bath Application: The ATPA-containing aCSF is perfused through the recording chamber, exposing the entire slice to the drug. This method is suitable for studying widespread effects.

-

Focal Application (Puffing): A small volume of the ATPA working solution is ejected from a micropipette positioned near the neuron of interest. This allows for localized and transient drug application.

-

Protocol 3: Electrophysiological Recording of ATPA-induced Effects

This protocol provides a general workflow for recording neuronal activity in response to ATPA application using whole-cell patch-clamp electrophysiology.

Materials:

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Recording chamber with perfusion system

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Internal pipette solution (see composition below)

-

ATPA working solution

-

Data acquisition and analysis software

Internal Pipette Solution (example for voltage-clamp):

-

Cesium methanesulfonate: 130 mM

-

NaCl: 10 mM

-

HEPES: 10 mM

-

EGTA: 0.2 mM

-

Mg-ATP: 4 mM

-

Na-GTP: 0.3 mM

-

QX-314: 5 mM (to block voltage-gated sodium channels)

-

Adjust pH to 7.2-7.3 and osmolarity to ~290 mOsm.

Experimental Workflow:

Figure 2: General experimental workflow for electrophysiological recordings.

Procedure:

-

Place a prepared brain slice in the recording chamber and continuously perfuse with carbogenated aCSF.

-

Visualize neurons using a microscope with appropriate optics (e.g., DIC or fluorescence if using transgenic animals).

-

Pull a patch pipette with a resistance of 3-6 MΩ and fill it with the appropriate internal solution.

-

Approach a healthy-looking neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, sEPSCs or eEPSCs) for a stable period (e.g., 5-10 minutes).

-

Apply ATPA using either bath perfusion or focal application.

-

Record the changes in neuronal activity, such as changes in holding current, firing rate, or the frequency and amplitude of synaptic currents.

-

After recording the drug effect, wash out the ATPA by perfusing with regular aCSF and record the recovery of neuronal activity.

-

Analyze the recorded data to quantify the effects of ATPA.

Conclusion

ATPA is a powerful tool for investigating the role of GluK1-containing kainate receptors in neuronal function. The protocols and data presented here provide a foundation for researchers to design and execute experiments using ATPA in brain slice preparations. Careful attention to slice health, solution preparation, and recording parameters is essential for obtaining reliable and reproducible results. By utilizing these guidelines, researchers can further unravel the complex roles of kainate receptors in synaptic transmission and plasticity.

References

Application Notes and Protocols for Radioligand Binding Assay of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction